Plasma Exposure: Apalutamide-COOH (M4) is a Minor Circulating Metabolite with ~3% Relative Abundance Compared to Active Species
In a definitive phase 1 human ADME study, after oral administration of 14C-apalutamide, the inactive carboxylic acid metabolite M4 (Apalutamide-COOH) accounted for only 3% of total 14C radioactivity in plasma, whereas the parent drug Apalutamide represented 45% and the active N-desmethyl metabolite M3 represented 44% [1]. This quantitatively establishes Apalutamide-COOH as a minor circulating metabolite, underscoring its primary role as an analytical marker rather than a pharmacologically relevant species.
| Evidence Dimension | Relative Plasma Exposure (% of Total 14C Radioactivity) |
|---|---|
| Target Compound Data | 3% |
| Comparator Or Baseline | Apalutamide (45%); N-Desmethyl Apalutamide (M3) (44%) |
| Quantified Difference | 15-fold lower than Apalutamide; 14.7-fold lower than M3 |
| Conditions | Human phase 1 study in 12 healthy male subjects receiving 240 mg oral Apalutamide plus 14C-labeled tracer; analysis via accelerator mass spectrometry. |
Why This Matters
For bioanalytical method development and pharmacokinetic modeling, this low abundance confirms Apalutamide-COOH is not a significant contributor to systemic drug levels, making it an ideal specific marker for monitoring metabolic clearance and ensuring assays do not cross-react with active species.
- [1] De Vries, R., et al. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes. Drug Metabolism and Disposition. 2019, 47(5), 453-464. View Source
